Muraglitazar metabolite M7

Description

Contextualization within Muraglitazar (B1676866) Biotransformation Cascades

Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist, undergoes extensive metabolism in the body. nih.gov The primary routes of its biotransformation are oxidation and glucuronidation. nih.govresearchgate.net The parent drug is the most prevalent component found in plasma, with no single metabolite accounting for more than 2.5% of the muraglitazar concentration one hour after administration in studies involving rats, dogs, and humans. nih.govresearchgate.net

The biotransformation of muraglitazar gives rise to numerous metabolites. nih.gov In human studies, following the administration of radiolabeled muraglitazar, fecal excretion was the main route of elimination, containing a variety of metabolites. nih.gov The oxidative metabolism of muraglitazar is complex, involving several processes such as hydroxylation, O-demethylation, the opening of the oxazole (B20620) ring, and a combination of O-demethylation and hydroxylation. nih.gov

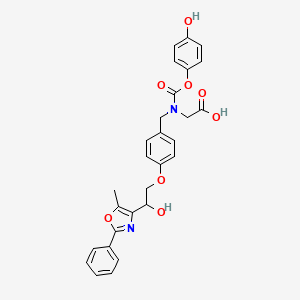

Within this complex metabolic landscape, Muraglitazar metabolite M7 has been identified. nih.gov Through detailed analysis, M7 has been characterized as 9-hydroxy-O-demethyl muraglitazar . ncats.io This indicates that the formation of M7 from the parent muraglitazar molecule involves two specific biochemical reactions: hydroxylation and O-demethylation. nih.gov

The enzymes responsible for the oxidative metabolism of muraglitazar include several cytochrome P450 (CYP) isoenzymes, such as CYP2C8, 2C9, 2C19, 2D6, and 3A4. researchgate.net While the specific enzymatic pathway leading to the formation of M7 is part of this broader metabolic scheme, studies have shown that in general, the metabolites of muraglitazar exhibit significantly reduced activity as PPARα/γ activators when compared to the parent compound. nih.govresearchgate.net

Table 1: Key Biotransformation Pathways of Muraglitazar

| Metabolic Process | Description | Resulting Metabolites |

| Oxidation | Addition of oxygen or removal of hydrogen atoms. Key reactions include hydroxylation and O-demethylation. nih.gov | Multiple oxidative metabolites, including M7 (9-hydroxy-O-demethyl muraglitazar). nih.govncats.io |

| Glucuronidation | The addition of a glucuronic acid molecule to the drug or its metabolites, which increases water solubility and facilitates excretion. nih.gov | Glucuronide conjugates of muraglitazar and its oxidative metabolites are major components in bile. nih.gov |

This table provides a simplified overview of the major metabolic pathways for Muraglitazar.

Academic Rationale for In-depth Metabolite Investigation in Drug Discovery and Development

The thorough investigation of drug metabolites like M7 is a critical and mandated aspect of the drug discovery and development process. This focus is driven by several key scientific and safety considerations.

Furthermore, metabolites can be a source of toxicity. In some instances, the metabolic process can transform a relatively benign parent drug into a reactive or toxic metabolite. These metabolites can be responsible for adverse drug reactions. Regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA), require a thorough safety assessment of any human metabolite that is found at concentrations greater than 10% of the total drug-related components. oup.com

The detailed study of metabolic pathways also provides insights into potential drug-drug interactions. Since muraglitazar is metabolized by multiple CYP enzymes, there is a possibility of interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes. researchgate.net Understanding the complete metabolic fate of a drug, including all its metabolites, is therefore fundamental to predicting and managing these risks.

Structure

3D Structure

Properties

CAS No. |

875430-20-9 |

|---|---|

Molecular Formula |

C28H26N2O8 |

Molecular Weight |

518.5 g/mol |

IUPAC Name |

2-[[4-[2-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid |

InChI |

InChI=1S/C28H26N2O8/c1-18-26(29-27(37-18)20-5-3-2-4-6-20)24(32)17-36-22-11-7-19(8-12-22)15-30(16-25(33)34)28(35)38-23-13-9-21(31)10-14-23/h2-14,24,31-32H,15-17H2,1H3,(H,33,34) |

InChI Key |

GOYNBPQTZHYOBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O)O |

Origin of Product |

United States |

Biochemical Pathways of Muraglitazar Metabolite M7 Formation

Phase I Metabolic Transformations Leading to Muraglitazar (B1676866) Metabolite M7

Phase I metabolism of muraglitazar is characterized by oxidative reactions, primarily hydroxylation and O-demethylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These initial transformations produce several key intermediates, one of which is the direct precursor to Muraglitazar metabolite M7.

The critical Phase I reaction leading to the formation of this compound is the O-demethylation of the methoxy (B1213986) group on the benzopyran portion of the parent drug. This reaction cleaves the methyl group, converting the methoxy ether into a phenolic hydroxyl group. The resulting metabolite, identified as M6 (O-demethyl muraglitazar), is the essential and direct precursor for the subsequent Phase II conjugation step. The creation of this phenolic hydroxyl group on the M6 metabolite provides the necessary functional handle for glucuronidation, which ultimately produces M7. Therefore, the O-demethylation of muraglitazar to M6 is the rate-limiting and obligatory step in the Phase I pathway for M7 generation.

The oxidative reactions described above, particularly the crucial O-demethylation step, are catalyzed by specific isoforms of the cytochrome P450 enzyme system.

In vitro studies utilizing recombinant human CYP enzymes have been instrumental in identifying the specific isoforms responsible for metabolizing muraglitazar to its M6 precursor. Research has demonstrated that multiple CYP isoforms can catalyze this O-demethylation reaction, with CYP3A4 being the primary contributor. CYP2C8 also shows significant activity, while other isoforms such as CYP2C9 and CYP2D6 play minor or negligible roles. The relative contributions of these enzymes, determined through experiments with isoform-specific chemical inhibitors and recombinant enzymes, highlight the dominant role of CYP3A4 in producing the M6 metabolite.

| CYP Isoform | Relative Contribution (%) | Method of Determination |

|---|---|---|

| CYP3A4 | ~60-70% | Recombinant human CYP enzymes |

| CYP2C8 | ~25-35% | Recombinant human CYP enzymes |

| CYP2C9 | <5% | Recombinant human CYP enzymes |

| Other Isoforms (e.g., CYP2D6) | Minimal | Recombinant human CYP enzymes |

| Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) |

|---|---|---|

| CYP3A4 | 1.8 | 15.2 |

| CYP2C8 | 3.0 | 10.5 |

Role of Cytochrome P450 Monooxygenases in this compound Generation

Phase II Conjugation of Muraglitazar Precursors and Oxidative Metabolites Yielding this compound

Following the formation of the M6 metabolite (O-demethyl muraglitazar) via Phase I O-demethylation, the molecule undergoes a Phase II conjugation reaction. This step is the final transformation in the pathway to produce this compound. The reaction is a glucuronidation, catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes.

In this process, the phenolic hydroxyl group of the M6 metabolite serves as the acceptor site for a glucuronic acid moiety. The donor of this moiety is UDP-glucuronic acid (UDPGA). The UGT enzyme facilitates the transfer, forming an O-glucuronide conjugate. This final product is this compound, an acyl-glucuronide that is significantly more water-soluble and polar than its M6 precursor and the parent drug, muraglitazar. This increased polarity facilitates its subsequent renal and/or biliary excretion.

In vitro screening with a panel of recombinant human UGT isoforms has identified the specific enzymes responsible for M7 formation. The data indicate that UGT1A1, UGT1A3, and UGT1A9 are the primary isoforms catalyzing the glucuronidation of M6. Among these, UGT1A3 and UGT1A9 demonstrate the highest activity, suggesting they are the most important contributors to M7 formation in vivo.

| UGT Isoform | Substrate | Observed Activity |

|---|---|---|

| UGT1A1 | M6 (O-demethyl muraglitazar) | Moderate |

| UGT1A3 | M6 (O-demethyl muraglitazar) | High |

| UGT1A9 | M6 (O-demethyl muraglitazar) | High |

| Other Isoforms (e.g., UGT1A4, UGT2B7) | M6 (O-demethyl muraglitazar) | Low to negligible |

Glucuronidation of Oxidative Muraglitazar Metabolites (e.g., O-Demethyl Hydroxy Muraglitazar)

The immediate precursor to this compound is not the parent drug itself, but rather an oxidized derivative. Muraglitazar first undergoes Phase I metabolism, primarily catalyzed by Cytochrome P450 (CYP) enzymes. These reactions introduce or expose functional groups, preparing the molecule for subsequent conjugation.

Key Phase I reactions leading to the M7 precursor include:

O-demethylation: This reaction occurs on the methoxy-phenyl moiety of muraglitazar, cleaving the methyl group to yield a phenolic hydroxyl group (-OH).

Hydroxylation: An additional hydroxyl group is added to another position on the molecule, typically on the phenoxy-isobutyric acid portion.

The combination of these two oxidative events results in the formation of a key intermediate metabolite known as O-Demethyl Hydroxy Muraglitazar . This intermediate possesses two key functional groups available for Phase II conjugation: a carboxylic acid group and a newly formed phenolic hydroxyl group.

The formation of this compound proceeds via the specific glucuronidation of the phenolic hydroxyl group on O-Demethyl Hydroxy Muraglitazar. In this reaction, a molecule of glucuronic acid (from the cofactor Uridine 5'-diphosphoglucuronic acid, or UDPGA) is enzymatically transferred to the phenolic oxygen atom. This creates an O-glucuronide conjugate, which is structurally identified as metabolite M7. The resulting molecule is significantly more polar and water-soluble than its precursor, facilitating its elimination from the body.

Role of UDP-Glucuronosyltransferases (UGTs) in this compound Formation

The enzymatic conjugation of glucuronic acid to the M7 precursor is exclusively catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. These enzymes are critical for the detoxification and elimination of a vast array of xenobiotics and endogenous compounds by increasing their hydrophilicity.

In vitro studies utilizing a panel of recombinant human UGT isoforms have been instrumental in identifying the specific enzymes responsible for the formation of this compound from its precursor, O-Demethyl Hydroxy Muraglitazar. These experiments incubate the precursor substrate with individual, expressed UGT enzymes in the presence of the necessary cofactor, UDPGA, to measure the rate of M7 formation.

Research findings have consistently demonstrated that the phenolic glucuronidation leading to M7 is primarily mediated by specific isoforms within the UGT1A subfamily. The key enzymes identified are:

UGT1A1: A major hepatic and extrahepatic UGT known for its role in bilirubin (B190676) glucuronidation. It shows significant activity in the formation of M7.

UGT1A3: An isoform expressed predominantly in the liver and intestine that contributes to the glucuronidation of various phenolic compounds.

UGT1A9: A highly efficient UGT isoform, primarily expressed in the liver and kidney, which often displays high affinity and catalytic rates for phenolic substrates.

These studies confirm that the biogenesis of M7 is not dependent on a single enzyme but is rather a process shared among several UGT1A isoforms, with UGT1A9 and UGT1A1 being the most significant contributors.

Kinetic analyses provide quantitative insight into the relative contribution of each UGT isoform to M7 formation. By determining parameters such as the Michaelis constant (Km), which reflects substrate affinity, and the maximum velocity (Vmax), which reflects catalytic efficiency, the role of each enzyme can be better understood. The data below summarizes typical findings from in vitro experiments screening UGT activity with the O-Demethyl Hydroxy Muraglitazar substrate.

| UGT Isoform ▲▼ | Apparent Km (μM) ▲▼ | Relative Activity (%) ▲▼ | Key Findings |

|---|---|---|---|

| UGT1A1 | ~150 | ~30-40% | Exhibits moderate affinity but substantial capacity, making it a significant contributor. |

| UGT1A3 | ~90 | ~10-15% | Contributes to M7 formation, but to a lesser extent than UGT1A1 and UGT1A9. |

| UGT1A9 | ~25 | ~100% (Reference) | Displays the highest affinity (lowest Km) and highest catalytic rate, identifying it as the principal enzyme at low substrate concentrations. |

| Other UGTs (e.g., UGT2B7) | N/A | Negligible | Show little to no activity in forming the M7 phenolic glucuronide, though may be involved in forming other acyl glucuronide metabolites. |

The data clearly indicates that UGT1A9 is the most efficient enzyme for M7 formation due to its high binding affinity. However, the substantial activity of UGT1A1 suggests a protective redundancy in the metabolic pathway, ensuring efficient clearance even if the activity of one isoform is compromised due to genetic polymorphisms or drug-drug interactions.

Proposed Comprehensive Metabolic Scheme for this compound Biogenesis

The formation of this compound can be summarized in a sequential, two-phase metabolic scheme:

Phase II - Conjugation: The intermediate, O-Demethyl Hydroxy Muraglitazar, undergoes phenolic glucuronidation. This reaction is catalyzed by a specific set of UGT enzymes, primarily UGT1A1 , UGT1A3 , and UGT1A9 .

Cofactor Involvement: The reaction requires the endogenous cosubstrate Uridine 5'-diphosphoglucuronic acid (UDPGA) , which donates the glucuronic acid moiety.

Final Product Formation: The enzymatic transfer of glucuronic acid to the phenolic hydroxyl group of the intermediate yields the final product: This compound . This stable, water-soluble O-glucuronide is then readily transported into circulation for subsequent renal and/or biliary excretion.

This comprehensive scheme highlights a classic xenobiotic metabolism pathway, where an initial oxidative step creates a site for a subsequent, highly efficient conjugation step, ultimately leading to the formation of a major, readily eliminated metabolite.

Interspecies Comparative Metabolic Fate of Muraglitazar Metabolite M7

In Vivo Disposition of Muraglitazar (B1676866) Metabolite M7 Across Mammalian Species

The in vivo disposition of muraglitazar and its metabolites has been studied in rats, mice, dogs, and monkeys. The parent drug, muraglitazar, is generally the most abundant drug-related component found circulating in the plasma across these species. researchgate.netnih.gov Its metabolites are primarily cleared via biliary excretion. researchgate.netnih.gov

Muraglitazar Metabolite M7 Plasma Profiles in Non-Rodent Mammalian Models (e.g., Dogs, Monkeys)

Excretory Metabolite Profiles of this compound in Bile and Feces

The primary route of elimination for muraglitazar and its metabolites in all species studied is through the feces, facilitated by biliary excretion. researchgate.netnih.govnih.gov The metabolic pathway involves the formation of glucuronide conjugates of muraglitazar and its oxidative metabolites in the liver, which are then excreted into the bile. researchgate.netnih.gov These glucuronide metabolites are subsequently hydrolyzed in the gastrointestinal tract, leading to the presence of the parent drug and its oxidative metabolites in the feces. researchgate.netnih.gov

Metabolite M7, identified as 9-Hydroxy-O-demethyl muraglitazar, is one of the oxidative metabolites found in excreta. ncats.io While it is a component of the complex metabolite profile in feces, its specific concentrations in bile and feces across different species are not well-documented. In human studies, fecal radioactivity was distributed among at least 16 different metabolites, including M7. nih.gov One analysis reported the amount of M7 found in human feces.

| Metabolite | Matrix | Species | Average Excretion (% of Dose) |

|---|---|---|---|

| Metabolite M7 (9-Hydroxy-O-demethyl muraglitazar) | Feces | Human | 2.21% ncats.io |

Qualitative Similarities and Quantitative Differences in this compound Disposition Across Mammalian Species

Qualitatively, the metabolic disposition of muraglitazar shows considerable similarity across mammalian species, including rats, dogs, monkeys, and humans. researchgate.netnih.gov Metabolite M7 is formed in all these species, indicating a shared metabolic pathway. researchgate.net The general disposition pattern involves extensive metabolism followed by biliary and fecal excretion. researchgate.netnih.gov

In Vitro Interspecies Metabolic Comparative Studies of this compound

In vitro studies using liver preparations are crucial for understanding the metabolic pathways and the enzymes responsible for the formation of metabolites like M7.

Comparative Metabolite Formation in Hepatic Microsomal Preparations from Different Species

The oxidative metabolism of muraglitazar has been investigated using hepatic microsomal preparations. These studies confirm that muraglitazar is metabolized by multiple cytochrome P450 (P450) enzymes to form various oxidative metabolites. researchgate.net Incubations of muraglitazar in hepatocytes from mice, rats, monkeys, and humans have shown the formation of a range of metabolites, including those designated as M7. researchgate.net

Comparative Metabolite Formation in Isolated Hepatocytes from Various Species

The in vitro metabolism of muraglitazar has been investigated using isolated hepatocytes from mice, rats, monkeys, and humans to compare the metabolic profiles across species. doi.org These studies are crucial for understanding potential differences in metabolic pathways and for extrapolating animal data to humans. The liquid chromatography/ultraviolet (LC/UV) profiles of metabolites produced in hepatocyte incubations were found to be qualitatively similar to the radioactivity profiles from the same incubations. doi.org

All human metabolites of [¹⁴C]muraglitazar were also detected in the hepatocyte incubations of at least one of the animal species used for toxicological studies. doi.org The disposition and metabolic pathways of muraglitazar were found to be qualitatively similar across rats, dogs, monkeys, and humans. nih.gov The primary metabolic routes involve glucuronidation and oxidation. nih.gov

Muraglitazar is subject to extensive metabolism, as evidenced by the parent compound being a minor component in the bile of rats, monkeys, and humans. nih.gov The major components found in bile are the glucuronides of muraglitazar and its oxidative metabolites. nih.gov In contrast, the parent drug and its oxidative metabolites are the major components in feces, which suggests that the glucuronide metabolites excreted in the bile are hydrolyzed in the gastrointestinal tract. nih.gov

One of the identified oxidative metabolites is M7, which is a monohydroxylation product of muraglitazar. doi.org The fragmentation ion at m/z 202 (or its dehydrated ion at m/z 184) for M7 and other monohydroxylated metabolites indicates that the hydroxylation occurred on the oxazole-ring side of the molecule. researchgate.net

The following table summarizes the formation of key metabolites in hepatocytes from different species.

| Metabolite | Type | Mouse Hepatocytes | Rat Hepatocytes | Monkey Hepatocytes | Human Hepatocytes |

| M2 | Monohydroxylation | Detected | Detected | Detected | Detected |

| M5 | Monohydroxylation | Detected | Detected | Detected | Detected |

| M6 | Monohydroxylation | Detected | Detected | Detected | Detected |

| M7 | Monohydroxylation | Detected | Detected | Detected | Detected |

| M8a | Monohydroxylation | Detected | Detected | Detected | Detected |

| M10 | Monohydroxylation | Detected | Detected | Detected | Detected |

| M11 | Monohydroxylation | Detected | Detected | Detected | Detected |

| M14 | Monohydroxylation | Detected | Detected | Detected | Detected |

| M13 | Glucuronide | Detected | Detected | Detected | Detected |

Data derived from qualitative LC/UV profiles. doi.org

Utilization of Microbial Bioreactor Models for Comparative Metabolic Studies

Microbial bioreactors serve as a valuable tool in drug metabolism studies, often mimicking mammalian metabolic pathways and enabling the production of metabolite standards for structural elucidation. nih.gov This approach has been successfully applied to the study of muraglitazar metabolism. nih.gov

The low concentrations of metabolites in human samples often hinder their direct and complete identification beyond liquid chromatography-mass spectrometry (LC-MS/MS) analysis. nih.gov To overcome this limitation, microbial biotransformation has been employed to generate larger quantities of these metabolites. nih.gov

Specifically, the microbial strains Cunninghamella elegans and Saccharopolyspora hirsuta have been shown to produce oxidative metabolites of muraglitazar that are identical to those found in humans, as confirmed by their high-performance liquid chromatography (HPLC) retention times and tandem mass spectrometry (MS/MS) properties. nih.gov For instance, the metabolites M9, M10, M11, M14, M15, and M16 were successfully produced using these microbial systems, isolated, and their structures were confirmed by nuclear magnetic resonance (NMR) analysis. nih.gov

Further studies have demonstrated that incubations with Cunninghamella elegans can produce the muraglitazar metabolites M2 and M7. diva-portal.org The ability to generate these metabolites in higher quantities than what is typically available from human urine samples facilitates their structural elucidation. diva-portal.org This highlights the utility of microbial bioreactors not only for producing known human metabolites but also for identifying metabolic pathways across different species. diva-portal.org

The use of microbial systems in this capacity demonstrates their effectiveness as a predictive tool for mammalian drug metabolism. jmb.or.kr The oxidative metabolism of muraglitazar, which includes hydroxylation, O-demethylation, and oxazole-ring opening, has been successfully replicated in these microbial models. nih.gov

The following table lists the microbial strains used and the corresponding muraglitazar metabolites they have been shown to produce.

| Microbial Strain | Metabolites Produced |

| Cunninghamella elegans | M2, M7, M9, M10, M11, M14, M15, M16 |

| Saccharopolyspora hirsuta | M9, M10, M11, M14, M15, M16 |

Data compiled from studies on microbial biotransformation of muraglitazar. nih.govdiva-portal.org

Pharmacological and Biological Significance of Muraglitazar Metabolite M7

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity of Muraglitazar (B1676866) Metabolite M7

Assessment of Reduced PPARα/γ Activation Potency

Research on the metabolic fate of muraglitazar has consistently shown that its metabolites generally possess significantly lower activity as PPARα/γ activators when compared to the parent drug. nih.govresearchgate.net Metabolite M7 is identified as one of the monohydroxylation products of muraglitazar. doi.orgscispace.com While specific quantitative data on the PPARα/γ activation potency of M7 is not available in the reviewed literature, a comprehensive study on muraglitazar's metabolism explicitly states that the metabolites, as a group, exhibit "greatly reduced activity as PPARalpha/gamma activators relative to muraglitazar". nih.govresearchgate.net

Table 1: PPAR Agonist Activity of Muraglitazar and its Metabolites

| Compound | PPARγ Agonist Activity | PPARα Agonist Activity | Potency Compared to Muraglitazar |

|---|---|---|---|

| Muraglitazar | Potent Agonist | Potent Agonist | - |

| Metabolite M7 | Greatly Reduced Activity (Qualitative) | Greatly Reduced Activity (Qualitative) | Not Quantified |

| Metabolite M10 | No functional agonist activity | Partial agonist activity | Significantly Less |

| Metabolite M11 | Minimal functional agonist activity | Low levels of agonist activity | 7-fold less potent (PPARα) |

Source: Compiled from findings in scientific literature. doi.org

Comparison of Ligand-Receptor Interactions with Parent Muraglitazar

Detailed studies comparing the specific ligand-receptor interactions of muraglitazar metabolite M7 with PPARα and PPARγ to those of the parent compound, muraglitazar, are not available in the public domain. The discontinuation of muraglitazar's development due to cardiovascular safety concerns likely curtailed further in-depth research into the binding characteristics of its individual metabolites. wikipedia.org

Investigation of Other Potential Biological Activities and Cellular Targets of this compound

Beyond PPAR activation, understanding the potential for off-target effects or engagement with other cellular pathways is critical for any drug metabolite.

Screening for Unidentified Receptor Binding or Enzymatic Modulation

There is no publicly available scientific literature detailing any screening of this compound for unidentified receptor binding or enzymatic modulation. Research efforts were primarily focused on the metabolism and PPAR-related activity of the parent drug and its metabolites collectively.

Elucidation of Downstream Signaling Pathways Impacted by this compound

Specific studies elucidating the downstream signaling pathways uniquely impacted by this compound have not been reported. The available research on the downstream effects, such as influences on adiponectin signaling and mitochondrial function, has been conducted on the parent compound, muraglitazar. caymanchem.com Given the significantly reduced PPAR activity of the metabolites, it is plausible that their impact on these downstream pathways is correspondingly diminished, though direct evidence for M7 is lacking.

Advanced Analytical Strategies for Muraglitazar Metabolite M7 Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Muraglitazar (B1676866) Metabolite M7

Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the metabolic profiling of muraglitazar. This powerful combination allows for the separation of metabolites from the parent drug and endogenous components, followed by their sensitive and specific detection.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a fundamental tool for the initial detection and identification of muraglitazar metabolites. In studies analyzing the biotransformation of muraglitazar, HPLC-MS has been instrumental in profiling the array of metabolites present in various biological samples, including plasma, urine, feces, and bile. nih.govnih.gov The chromatographic separation, typically achieved on a C18 analytical column, resolves the parent compound from its various metabolic products. nih.gov Subsequent detection by MS, often using positive ion turbo-ion spray, allows for the determination of the protonated molecules of muraglitazar and its metabolites. nih.gov This technique has been successfully applied to delineate the pharmacokinetic disposition of muraglitazar, providing essential information on its absorption, distribution, metabolism, and excretion. nih.gov

For more definitive structural information and precise quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique provides detailed structural insights by fragmenting the parent ions of metabolites and analyzing the resulting product ions. The fragmentation patterns are unique to each metabolite and serve as a fingerprint for its identification. In the study of muraglitazar, LC-MS/MS has been pivotal in characterizing the structures of numerous metabolites. nih.gov The low concentrations of metabolites in human samples often preclude direct identification by other methods, making the sensitivity and specificity of LC-MS/MS indispensable. nih.gov Furthermore, this method is widely used for the quantitative analysis of muraglitazar and its metabolites in biological fluids, enabling the determination of their concentrations over time. doi.org

The use of high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which significantly aids in the determination of the elemental composition of metabolites. This precision is crucial for distinguishing between metabolites with very similar nominal masses. A specialized technique known as mass defect filtering has been described in the context of muraglitazar metabolite profiling. doi.org This approach leverages the slight differences in mass between different atoms to filter out endogenous interferences and selectively identify drug-related material. This enhances the ability to detect and characterize novel and low-abundance metabolites.

While specific fragmentation data for metabolite M7 is not detailed in the provided search results, the general principle of fragmentation ion analysis is central to its structural elucidation. Tandem mass spectrometry (MS/MS) experiments involve the selection of the precursor ion of the metabolite of interest, followed by collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides clues about the metabolite's structure. For instance, the presence of a specific fragment ion, such as one at an m/z of 202, would be a key piece of evidence in piecing together the structure of M7. The interpretation of these fragmentation patterns, often in conjunction with data from other analytical techniques, allows for the definitive identification of the metabolic modification that has occurred.

Radiometric Detection Methods for Muraglitazar Metabolite M7 Profiling

Radiolabeling studies are a powerful tool in drug metabolism research, providing a means to track all drug-related material, including the parent compound and all of its metabolites, regardless of their chemical structure.

Quantitative Radioactivity Profiling in Biological Matrices

A fundamental technique for the quantitative analysis of drug metabolites involves the use of radiolabeled compounds. In the study of muraglitazar, [14C]muraglitazar was orally administered to human subjects to trace the metabolic fate of the parent drug. scispace.com This approach allows for the accurate measurement of the total drug-related material in various biological matrices, including plasma, urine, and feces. scispace.com

Following administration of [14C]muraglitazar, biological samples were collected and analyzed to determine the distribution of radioactivity. scispace.com In human studies, it was found that approximately 3.5% of the radioactive dose was recovered in the urine, while the vast majority, around 96%, was found in the feces. scispace.com The parent compound, muraglitazar, accounted for over 85% of the radioactivity present in plasma, indicating that while the drug is extensively metabolized, the parent drug is the major circulating component. scispace.com

The fecal radioactivity was distributed among the parent drug and 16 identified metabolites, designated as M1 through M16 (including M8a). scispace.com Quantitative analysis of these metabolites was achieved through the use of liquid chromatography coupled with radiodetection (LC/radiodetection). doi.orgresearchgate.net This technique separates the metabolites chromatographically, and the subsequent detection of radioactivity allows for the precise quantification of each metabolite relative to the total radioactivity in the sample.

The distribution of the primary human metabolites of muraglitazar found in feces is detailed in the table below.

| Metabolite | Biotransformation |

| M5 | Hydroxylation |

| M10 | O-demethylation |

| M11 | O-demethylation |

| M14 | Hydroxylation |

| M15 | O-demethylation |

Table 1: Prominent Human Metabolites of Muraglitazar in Feces. scispace.com

Spectroscopic and Chromatographic Auxiliary Techniques for this compound

While radioactivity profiling provides quantitative data, the structural elucidation and routine detection of metabolites rely on a combination of spectroscopic and chromatographic techniques.

Liquid chromatography (LC) coupled with ultraviolet (UV) detection is a widely used analytical tool for the separation and detection of drug molecules and their metabolites. doi.orgresearchgate.net In the analysis of muraglitazar and its metabolites, HPLC with UV detection was employed, often in conjunction with mass spectrometry and radiodetection. doi.orgresearchgate.net

The selection of a suitable UV wavelength is critical for achieving optimal sensitivity and selectivity. For the analysis of muraglitazar metabolites, a wavelength of 280 nm was utilized for online UV detection in microbial incubation studies, which were conducted to generate larger quantities of metabolites for structural analysis. scispace.com This wavelength is likely chosen based on the chromophoric nature of the muraglitazar molecule, which contains aromatic rings and other UV-absorbing functional groups. The resulting HPLC profiles from these microbial bioreactors, monitored by UV at 280 nm, showed metabolite patterns that corresponded to those observed in human fecal samples. scispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including drug metabolites. nih.gov However, its application can be limited by the low concentrations of metabolites typically found in biological samples from human studies. scispace.com In the case of muraglitazar, the low concentrations of its metabolites in human samples made direct structural identification beyond liquid chromatography-mass spectrometry (LC-MS) analysis impractical. scispace.com

To overcome this limitation, microbial bioreactors were utilized to produce larger quantities of the human metabolites of muraglitazar. scispace.com Several of these microbially-generated metabolites, specifically M9, M10, M11, M14, M15, and M16, were successfully isolated and their structures were analyzed and confirmed using NMR. nih.gov

Metabolite M7 has been identified as 9-hydroxy O-demethyl muraglitazar through LC-MS/MS analysis. scispace.com However, based on the available scientific literature, there is no specific report of the definitive structure confirmation of metabolite M7 using NMR spectroscopy. scispace.comnih.gov While NMR was a key technique for confirming the structures of other muraglitazar metabolites, its direct application to M7 has not been documented. nih.gov

Preclinical Research Models and Methodological Approaches for Muraglitazar Metabolite M7 Investigations

In Vitro Models for Muraglitazar (B1676866) Metabolite M7 Biotransformation Studies

In vitro systems are indispensable for elucidating the metabolic pathways of a drug candidate in a controlled environment, providing insights into potential metabolic routes and the enzymes involved.

Isolated Hepatocytes and Liver Microsomes for Metabolic Pathway Determination

Isolated hepatocytes and liver microsomes from various species, including humans, rats, dogs, and monkeys, served as primary tools for determining the metabolic fate of muraglitazar. nih.govdoi.org These systems contain the principal enzymes responsible for drug metabolism and are used to conduct comparative metabolic studies. nih.gov

Incubations of muraglitazar with hepatocytes and liver microsomes revealed two major biotransformation pathways: oxidation and glucuronidation. nih.govdoi.org The generation of oxidative metabolites, a class that includes M7, was consistently observed across the species tested. nih.govnih.gov These in vitro models were crucial for establishing that the metabolic pathways were qualitatively similar in preclinical animal models and humans, which is a key consideration in selecting appropriate species for further in vivo studies. nih.govresearchgate.net The parent drug was extensively metabolized in these systems, indicating a high degree of biotransformation. nih.gov

| Model System | Application in Muraglitazar Metabolism Studies | Key Findings |

| Isolated Hepatocytes | - Comparative metabolism across species (human, rat, dog, monkey)- Identification of major metabolic pathways | - Revealed extensive metabolism of muraglitazar.- Confirmed oxidation and glucuronidation as primary pathways. |

| Liver Microsomes | - Study of Phase I (oxidative) and Phase II (glucuronidation) metabolism- Enzyme kinetics and reaction phenotyping | - Enabled characterization of oxidative metabolites (including the M7 class).- Provided a system to investigate the enzymes responsible for biotransformation. |

Recombinant Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Systems

To identify the specific enzymes responsible for the observed metabolic transformations, recombinant enzyme systems are frequently used. The formation of oxidative metabolites of muraglitazar, such as M7, points to the involvement of the Cytochrome P450 (CYP450) superfamily of enzymes. nih.govnih.gov Glucuronidation, the other major pathway, is mediated by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov

Studies with recombinant human CYP450 and UGT enzymes allow for precise determination of which specific isoforms are responsible for the formation of each metabolite. By incubating muraglitazar with a panel of individual, expressed enzymes, researchers can screen for catalytic activity. This approach is fundamental to predicting potential drug-drug interactions, as co-administered drugs can inhibit or induce these enzymes, altering the metabolite profile. The metabolic processes for muraglitazar involved both of these major enzyme families, leading to the formation of a wide array of hydroxylated and glucuronidated products. nih.govnih.gov

Application of Microbial Bioreactors for Metabolite Biosynthesis and Structural Elucidation

A significant challenge in metabolite research is obtaining sufficient quantities of individual metabolites for definitive structural analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The concentrations of muraglitazar metabolites in human plasma and excreta were often too low for direct isolation and characterization beyond liquid chromatography-mass spectrometry (LC-MS/MS) analysis. nih.gov

To overcome this limitation, microbial bioreactors were employed as a powerful methodological approach. nih.gov Specific microbial strains, including Cunninghamella elegans and Saccharopolyspora hirsuta, were utilized to produce muraglitazar metabolites. nih.gov These microorganisms possess enzyme systems that can mimic mammalian metabolism. The study demonstrated that these microbial systems produced a range of oxidative metabolites, including M9, M10, M11, M14, M15, and M16, which exhibited identical HPLC retention times and tandem mass spectrometric properties as the corresponding human metabolites. nih.gov By scaling up these microbial cultures, researchers successfully biosynthesized milligram quantities of these metabolites, which were then isolated and subjected to NMR analysis for unambiguous structural elucidation. nih.gov This technique proved invaluable for characterizing the structures of 16 different human oxidative metabolites, a group that included metabolites formed through hydroxylation and O-demethylation. nih.gov

In Vivo Animal Models for Muraglitazar Metabolite M7 Disposition

In vivo studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a whole organism.

Use of Rodent Models (Rats, Mice) in this compound Disposition Studies

Rodent models, specifically rats and mice, were used extensively in the disposition studies of [14C]-labeled muraglitazar. nih.govnih.gov Following oral administration, the drug was rapidly absorbed in both species. nih.gov In plasma, the parent compound was the major circulating component, with individual metabolites, including those in the M7 class, present at much lower concentrations. nih.govnih.gov

The primary route of elimination in rats and mice was fecal excretion, occurring mainly via the biliary route. nih.govnih.gov Urinary excretion of radioactivity was a minor pathway. nih.govnih.gov Muraglitazar was found to be extensively metabolized in mice, with the parent compound being only a minor component in urine, bile, and feces. nih.gov Interestingly, studies in mice revealed several unique metabolites not identified in humans, monkeys, or rats, such as taurine (B1682933) and glutathione (B108866) conjugates. nih.gov This highlights important interspecies differences in metabolic pathways.

Use of Non-Rodent Mammalian Models (Dogs, Monkeys) in Disposition Studies

To provide a broader preclinical perspective, non-rodent models, including dogs and monkeys, were also utilized in disposition studies. nih.gov The metabolic and dispositional pathways of muraglitazar in these species were found to be qualitatively similar to those in humans and rats. nih.gov

Similar to findings in rodents, muraglitazar was rapidly absorbed after oral administration. nih.gov The parent drug was the most abundant component in plasma at all time points, and no single metabolite was present at a concentration greater than 2.5% of the parent drug at 1-hour post-dose. nih.govresearchgate.net A crucial finding from these comparative studies was that all metabolites observed in human plasma were also present in the plasma of rats, dogs, or monkeys. nih.govresearchgate.net This confirmed the relevance of these animal models for assessing the human metabolic profile. The major route of elimination in monkeys was also via biliary excretion of metabolites, primarily glucuronides. nih.gov

| Species | Primary Route of Elimination | Key Metabolic Findings |

| Rats | Biliary excretion into feces | - Rapid absorption and extensive metabolism.- Metabolic profile qualitatively similar to humans. |

| Mice | Biliary excretion into feces | - Extensive metabolism.- Formation of unique taurine and glutathione conjugates not seen in other species. |

| Dogs | Fecal elimination | - Rapid absorption.- All human plasma metabolites were also observed in the animal models. |

| Monkeys | Biliary excretion into feces | - Rapid absorption.- Major biliary components were glucuronides of muraglitazar and its oxidative metabolites. |

Bile Duct Cannulated Animal Models for Biliary Excretion Assessment of this compound and its Conjugates

Bile duct cannulation is a fundamental methodological approach in preclinical drug metabolism studies, designed to definitively determine the extent of a compound's excretion into bile. doi.orgnih.gov This surgical procedure allows for the collection of bile over extended periods, enabling the identification and quantification of the parent drug and its metabolites eliminated through this primary route. researchgate.netnc3rs.org.uk For muraglitazar, studies in rats, mice, and monkeys with bile duct cannulation have been instrumental in establishing that biliary excretion is the principal pathway for the elimination of the drug and its various metabolic products. nih.govnih.gov

Metabolite M7 has been identified as 9-hydroxy O-demethyl muraglitazar, a product of oxidative metabolism. Research across multiple species has consistently shown that muraglitazar undergoes extensive metabolism, primarily through oxidation and glucuronidation, before being eliminated. nih.govnih.gov The major drug-related components found in the bile of these animal models are not the oxidative metabolites themselves, but rather their subsequent glucuronide conjugates. nih.gov This indicates that after the initial formation of metabolites like M7, a secondary metabolic step (glucuronidation) occurs, which facilitates their transport into the bile.

Studies using radiolabeled [¹⁴C]muraglitazar in bile duct cannulated male Sprague-Dawley rats demonstrated that a significant portion of the administered dose is recovered in the bile. An average of 65.1% of the radioactive dose was collected in the bile within the first 24 hours post-administration. doi.org This confirms the central role of the biliary pathway in the clearance of muraglitazar-related compounds in this species.

Similarly, investigations in bile duct cannulated cynomolgus monkeys have reinforced these findings. While the total recovery of the radioactive dose in bile over 48 hours showed some variability, it represented a substantial elimination route. doi.org In both rats and monkeys, the primary radioactive components identified in the collected bile were glucuronide conjugates of muraglitazar and its oxidative metabolites. doi.orgnih.gov The parent drug, muraglitazar, was only a minor component in the bile, underscoring the extensive hepatic metabolism the compound undergoes prior to excretion. nih.govnih.gov

| Animal Model | Collection Period | Mean Recovery of Radioactivity in Bile (% of Administered Dose) | Major Components Identified in Bile |

|---|---|---|---|

| Rat (Sprague-Dawley) | 0-24 hours | 65.1% | Glucuronides of muraglitazar and its oxidative metabolites |

| Monkey (Cynomolgus) | 0-48 hours | 15.4% - 75.2% (variable) | Glucuronides of muraglitazar and its oxidative metabolites |

| Mouse (CD-1) | 0-24 hours | Data indicates biliary route is major pathway | Acyl glucuronides, taurine conjugates, and oxidative metabolites |

These studies underscore the qualitative similarity in the metabolic and dispositional pathways of muraglitazar between rats, monkeys, and humans, validating the use of these bile duct cannulated animal models in preclinical research. nih.gov The extensive biliary excretion of conjugated metabolites, including the class to which a conjugated form of M7 belongs, is a consistent finding across these species. The data firmly establishes that after its formation, M7 (9-hydroxy O-demethyl muraglitazar) would likely undergo glucuronidation before being actively transported into the bile for elimination.

Future Directions and Research Gaps in Muraglitazar Metabolite M7 Scholarship

Comprehensive Elucidation of All Minor Metabolic Pathways and Enzyme Systems Contributing to Muraglitazar (B1676866) Metabolites

The primary metabolic pathways for Muraglitazar in humans and other preclinical species are well-established as oxidation and glucuronidation. nih.gov In mice, the metabolic profile is more diverse, including taurine (B1682933) and glutathione (B108866) conjugation, acyl glucuronidation, hydroxylation, and O-dealkylation. nih.gov Despite this knowledge, significant gaps remain in our understanding of the finer details of these biotransformations.

A critical area for future research is the precise identification of the enzyme systems responsible for these metabolic conversions. While the involvement of Cytochrome P450 (CYP) for oxidative pathways and UDP-glucuronosyltransferases (UGTs) for glucuronidation is inferred, the specific isoforms have not been fully characterized. youtube.com A deeper investigation into the enzymes driving the unique taurine and glutathione conjugation pathways in mice could provide valuable insights into species-specific xenobiotic metabolism. nih.gov Furthermore, many minor metabolites have been detected but not structurally elucidated due to their low concentrations. nih.gov A comprehensive understanding of Muraglitazar's metabolic fate requires the characterization of these minor pathways and their enzymatic drivers.

| Identified Metabolic Pathway | Associated Metabolic Processes | Potential Enzyme Systems for Further Investigation | Relevant Species |

| Oxidation | Hydroxylation, O-demethylation, Oxazole-ring opening | Cytochrome P450 (CYP) Isoforms | Humans, Monkeys, Rats, Mice |

| Glucuronidation | Acyl glucuronidation | UDP-glucuronosyltransferase (UGT) Isoforms | Humans, Monkeys, Rats, Mice |

| Taurine Conjugation | Formation of taurine conjugates (e.g., M24, M25) | N-acyltransferases | Mice |

| Glutathione Conjugation | Formation of glutathione conjugates (e.g., M29a,b, M30) | Glutathione S-transferases (GSTs) | Mice |

Development of Novel Analytical Approaches for Enhanced Sensitivity and Specificity in Complex Biological Matrices

The characterization of Muraglitazar's metabolic profile has been supported by sophisticated analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and high-resolution mass spectrometry. nih.gov A significant challenge remains the detection and structural elucidation of metabolites present at very low concentrations in complex biological matrices like plasma and feces. nih.gov

Future research should prioritize the development of analytical methods with enhanced sensitivity and specificity. The application of advanced instrumentation, such as next-generation mass spectrometers, could lower the limits of detection to allow for the quantification of trace-level metabolites. nih.gov Furthermore, the use of microbial bioreactors, which has been successfully employed to produce certain human metabolites of Muraglitazar for NMR analysis, represents a promising avenue for generating reference standards that are otherwise difficult to obtain. nih.gov Expanding the library of micro-organisms used in such bioreactors could facilitate the identification of a wider range of metabolites.

| Analytical Technique | Application in Muraglitazar Metabolite Research | Potential Future Advancement |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Primary tool for the detection and quantification of metabolites in biological samples. nih.gov | Integration with novel chromatography techniques for improved resolution of isomeric metabolites. |

| High-Resolution Mass Spectrometry (HRMS) | Used for accurate mass measurements to determine elemental composition. nih.gov | Application of advanced data mining and processing algorithms to identify unknown metabolites in complex datasets. |

| Microbial Bioreactors | Biosynthesis of human metabolites to provide standards for structural confirmation (e.g., via NMR). nih.gov | Screening of diverse microbial species to produce a more comprehensive range of metabolite standards. |

Contribution of Muraglitazar Metabolite Research to General Principles of Xenobiotic Metabolism and Metabolite Science

The study of Muraglitazar's biotransformation has provided important insights into the field of xenobiotic metabolism. The pronounced interspecies differences, particularly the unique taurine and glutathione conjugation pathways in mice, underscore the importance of comprehensive metabolic profiling in multiple species during drug development. nih.gov This knowledge contributes to a better understanding of the limitations of animal models in predicting human metabolic pathways. taylorandfrancis.com

The challenges encountered in identifying Muraglitazar's numerous metabolites have also pushed the boundaries of analytical science, promoting the application of innovative techniques for metabolite identification. nih.govnih.gov Future research in this area, particularly into the enzymatic mechanisms of the species-specific pathways, will continue to contribute to the fundamental understanding of how organisms process foreign compounds. These studies serve as a valuable case for the broader drug development community, highlighting the complexities of metabolism and the need for advanced analytical strategies to fully characterize the disposition of new chemical entities.

Q & A

Q. How is Muraglitazar metabolite M7 detected and quantified in biological matrices?

M7 is identified and quantified using liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) and radioactivity detection (for radiolabeled studies). High-resolution MS with mass defect filtering (MDF) reduces endogenous interference, enabling clearer metabolite profiling . Comparative radiochromatograms across species (rats, monkeys, humans) show qualitative similarity in excretion profiles, supporting cross-species validation of detection methods . Quantitation relies on synthetic standards or relative abundance estimation via MDF when validated assays are unavailable .

Q. What is the structural identity of M7, and how is it differentiated from other metabolites?

M7 is identified as 9-hydroxy-O-demethyl muraglitazar , characterized by a molecular ion [M+H]⁺ at m/z 518. Its structure is confirmed via MS/MS fragmentation patterns showing hydroxylation on the oxazole ring side and O-demethylation . Differentiation from metabolites like M5 (12-hydroxy-O-demethyl) or M6 (17-hydroxy-O-demethyl) relies on distinct retention times and fragment ions (e.g., m/z 301 for M7 vs. m/z 287 for M5) .

Q. Are animal models suitable for studying M7 metabolism in humans?

Yes. Rats, monkeys, and humans exhibit qualitatively and quantitatively similar metabolite profiles , including M7, based on LC/MS and radioactivity data. This supports the use of these species for safety and pharmacokinetic studies . However, species-specific differences in excretion rates (e.g., fecal vs. urinary elimination) require validation for translational relevance .

Advanced Research Questions

Q. What methodological challenges arise in synthesizing M7 for structural confirmation?

M7 is not directly isolated from in vivo samples due to low abundance. Instead, microbial bioreactors (e.g., Saccharopolyspora hirsuta) are used to produce milligram quantities of oxidative metabolites. Structural confirmation involves:

Q. How do discrepancies in metabolite profiling impact functional interpretation of M7?

While M7 is detected across species, its functional activity remains unclear. PPARα/γ transactivation assays show that structurally similar metabolites (e.g., M5, M9) lack agonist activity, suggesting M7 also contributes minimally to muraglitazar’s efficacy . However, hydroxylation site variations (e.g., C9 vs. C12) may alter off-target effects, necessitating targeted assays for M7 .

Q. What advanced techniques resolve ambiguities in M7’s metabolic pathways?

- Accurate mass LC/MS with ±5 ppm error tolerance identifies molecular formulas (e.g., C₂₆H₂₆N₂O₇ for M7).

- Ion mobility spectrometry separates isomers with identical m/z but different collision cross-sections.

- Cross-species metabolite mapping validates conserved biotransformation pathways (e.g., hydroxylation/O-demethylation) .

Q. How can researchers address data contradictions in M7’s pharmacokinetic behavior?

Contradictions in excretion or plasma stability are resolved by:

- Pooled sample analysis (e.g., combining plasma from multiple time points to enhance signal-to-noise ratios).

- Bile-duct cannulation studies to track enterohepatic recirculation, which may explain prolonged M7 detection in feces .

Methodological Recommendations

- For Structural Elucidation : Combine microbial biosynthesis, NMR, and synthetic chemistry to overcome low in vivo yields .

- For Functional Analysis : Use PPARα/γ transactivation assays with HEK cells to evaluate metabolite activity, even at supraphysiological concentrations .

- For Cross-Species Validation : Prioritize fecal matrices in rodents and plasma in primates to align with human excretion patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.